molecular formula C9H18ClNO B6248942 7-methoxy-2-azaspiro[4.4]nonane hydrochloride CAS No. 2306264-52-6

7-methoxy-2-azaspiro[4.4]nonane hydrochloride

Cat. No.: B6248942
CAS No.: 2306264-52-6
M. Wt: 191.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methoxy-2-azaspiro[4.4]nonane hydrochloride: is a chemical compound with the molecular formula C9H18ClNO It is a spirocyclic compound, which means it contains a spiro-connected ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-2-azaspiro[4.4]nonane hydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a suitable precursor in the presence of a base and a methoxy group donor. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include steps such as mixing, heating, and purification to achieve the final product. Quality control measures are essential to ensure consistency and safety in the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized derivatives.

    Reduction: It can also be reduced using reducing agents to yield reduced forms of the compound.

    Substitution: Substitution reactions can occur, where one functional group in the compound is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry: In chemistry, 7-methoxy-2-azaspiro[4.4]nonane hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable in the development of new chemical entities.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine: In the field of medicine, this compound is investigated for its potential therapeutic properties. It may be explored as a candidate for drug development, particularly in targeting specific receptors or enzymes.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties may contribute to the development of new products with enhanced performance.

Mechanism of Action

The mechanism of action of 7-methoxy-2-azaspiro[4.4]nonane hydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity. The pathways involved can include signal transduction, enzyme inhibition, or receptor activation, depending on the context of its use.

Comparison with Similar Compounds

  • 7-methoxy-2-azaspiro[3.5]nonane hydrochloride
  • 7-thia-1-azaspiro[4.4]nonane hydrochloride
  • 7-oxa-1-azaspiro[4.4]nonane hydrochloride

Comparison: Compared to these similar compounds, 7-methoxy-2-azaspiro[4.4]nonane hydrochloride is unique due to its specific spirocyclic structure and the presence of a methoxy group. This structural difference can influence its chemical reactivity, biological activity, and potential applications. For instance, the methoxy group may enhance its solubility or binding affinity in certain contexts, making it a more suitable candidate for specific research or industrial applications.

Properties

CAS No.

2306264-52-6

Molecular Formula

C9H18ClNO

Molecular Weight

191.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.